

Application Note: Analysis of δ -Damascone by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *delta-Damascone*

Cat. No.: *B1588474*

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Introduction

δ -Damascone ((E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one), a C13-norisoprenoid, is a significant aroma compound valued for its complex fruity and floral notes, often described as reminiscent of blackcurrant, rose, and apple. It is a key component in the fragrance and flavor industries, utilized in perfumes, cosmetics, and various food and beverage products. The accurate quantification and identification of δ -Damascone are crucial for quality control, formulation development, and stability testing. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this volatile compound. This application note provides a detailed protocol for the sample preparation and GC-MS analysis of δ -Damascone.

Chemical Information

Property	Value
Chemical Name	(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one
Synonyms	Delta-Damascone, 8-Damascone
CAS Number	57378-68-4
Molecular Formula	C ₁₃ H ₂₀ O
Molecular Weight	192.30 g/mol

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for common matrices.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages)

- To 10 mL of the liquid sample, add a known amount of an appropriate internal standard (e.g., 1-hepten-3-one).
- Add 5 mL of a non-polar organic solvent such as dichloromethane or a mixture of hexane and diethyl ether (1:1 v/v).
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully collect the organic layer (bottom layer for dichloromethane, top layer for hexane/ether) using a Pasteur pipette.
- Repeat the extraction with a fresh 5 mL of solvent.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

- The sample is now ready for GC-MS analysis.

b) Direct Injection/Dilution for Non-Aqueous Samples (e.g., Perfumes, Essential Oils)

- Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.
- Add an internal standard.
- Dilute to volume with a suitable solvent such as ethanol or dichloromethane.
- Vortex to ensure homogeneity.
- A 1 μ L aliquot of the diluted sample is injected into the GC-MS.

c) Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples

HS-SPME is a solvent-free technique that is excellent for concentrating volatile analytes.

- Place 1-5 g of the solid or liquid sample into a 20 mL headspace vial.
- Add an internal standard.
- Seal the vial with a PTFE/silicone septum.
- Place the vial in a heating block or autosampler incubator at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 20 minutes).
- Expose a SPME fiber (e.g., 50/30 μ m DVB/CAR/PDMS) to the headspace above the sample for a defined extraction time (e.g., 30 minutes).
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Parameters

The following parameters are provided as a general guideline and may require optimization based on the specific instrumentation and sample matrix. The parameters are based on methods used for similar compounds like beta-damascenone.

Parameter	Condition
Gas Chromatograph	Agilent 7890B or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
GC Column	DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Injector Temperature	250°C
Injection Mode	Splitless (for trace analysis) or Split (1:20 for concentrated samples)
Injection Volume	1 μ L
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature of 50°C, hold for 2 minutes, ramp at 5°C/min to 250°C, hold for 5 minutes
Transfer Line Temp	280°C
Ion Source Temp	230°C
Quadrupole Temp	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 35-350
Scan Mode	Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation: Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of δ -Damascone. In SIM mode, the following characteristic ions should be monitored for identification and quantification.

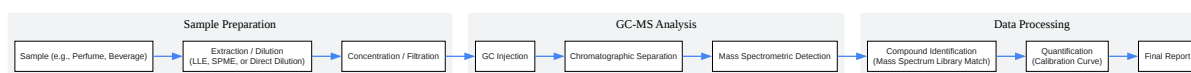
Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ions (m/z)
δ-Damascone	Approx. 15-17 (dependent on exact conditions)	69	41, 123, 192

Note: The retention time is an approximation and should be confirmed by running a standard under the specified conditions.

The mass spectrum of δ-Damascone is characterized by a molecular ion peak ($[M]^+$) at m/z 192. The base peak is typically at m/z 69, with other significant fragments at m/z 41 and 123.

Mandatory Visualizations

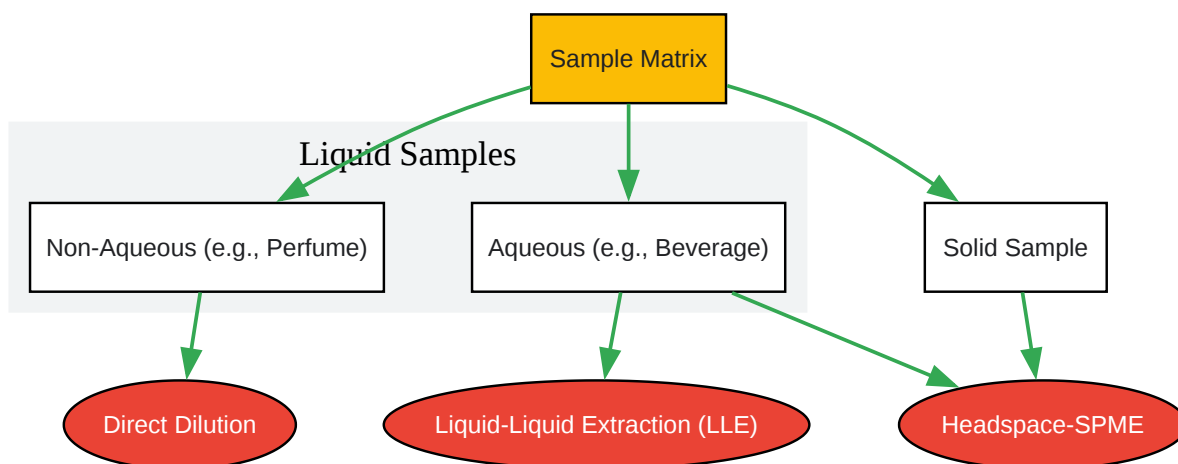
Experimental Workflow



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Caption: General experimental workflow for the GC-MS analysis of **delta-Damascone**.

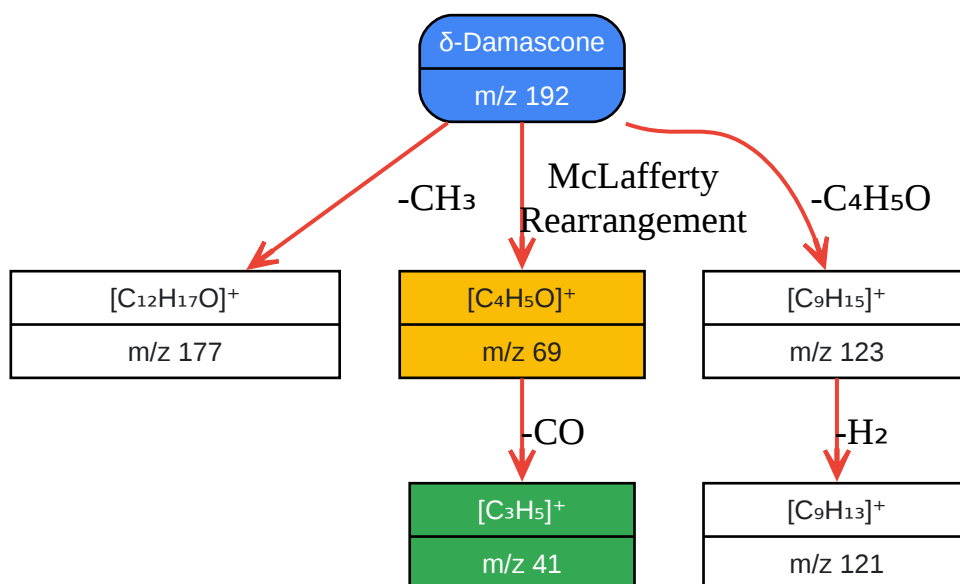
Logical Relationship for Method Selection



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Caption: Decision tree for selecting the appropriate sample preparation method.

Mass Fragmentation Pathway of δ -Damascone



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Caption: Proposed mass fragmentation pathway for **delta-Damascone** under EI.

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